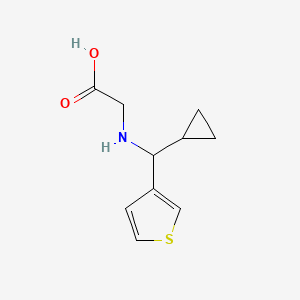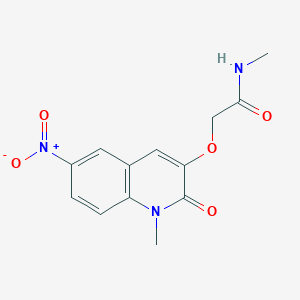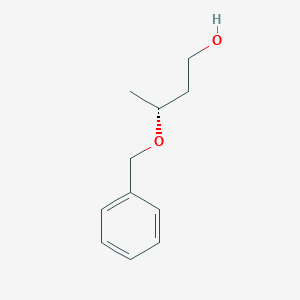
2-(2-(Azetidin-3-yl)ethyl)pyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le dihydrochlorure de 2-(2-(azétidin-3-yl)éthyl)pyridine est un composé chimique de formule moléculaire C10H15ClN2 et d'une masse moléculaire de 198,69 g/mol . Ce composé est connu pour sa structure unique, qui comprend un cycle azétidine et un cycle pyridine, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du dihydrochlorure de 2-(2-(azétidin-3-yl)éthyl)pyridine implique généralement la réaction de dérivés de la pyridine avec des intermédiaires azétidine. Les conditions réactionnelles nécessitent souvent l'utilisation de catalyseurs et de solvants spécifiques pour faciliter la formation du produit souhaité. Par exemple, la réaction peut être effectuée sous atmosphère inerte pour éviter des réactions secondaires indésirables .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Le procédé peut inclure des étapes telles que la purification par cristallisation ou la chromatographie pour obtenir la forme de sel de dihydrochlorure .
Analyse Des Réactions Chimiques
Types de réactions
Le dihydrochlorure de 2-(2-(azétidin-3-yl)éthyl)pyridine peut subir divers types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants courants pour former les produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs pour obtenir des formes réduites du composé.
Réactifs et conditions courants
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Halogènes, agents alkylants.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de N-oxyde de pyridine, tandis que la réduction peut produire des dérivés d'azétidine avec des groupes fonctionnels modifiés .
4. Applications de la recherche scientifique
Le dihydrochlorure de 2-(2-(azétidin-3-yl)éthyl)pyridine a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de construction dans la synthèse de molécules plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme précurseur dans le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action du dihydrochlorure de 2-(2-(azétidin-3-yl)éthyl)pyridine implique son interaction avec des cibles moléculaires et des voies spécifiques. Les structures des cycles azétidine et pyridine lui permettent de se lier à divers récepteurs et enzymes, ce qui peut moduler leur activité. Ce composé peut influencer les processus biologiques en modifiant les voies de transduction du signal et les activités enzymatiques .
Applications De Recherche Scientifique
2-(2-(Azetidin-3-yl)ethyl)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-(Azetidin-3-yl)ethyl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and pyridine ring structures allow it to bind to various receptors and enzymes, potentially modulating their activity. This compound may influence biological processes by altering signal transduction pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
Composés similaires
Dihydrochlorure de 3-(azétidin-3-yl)pyridine : Structure similaire mais avec un isomère de position différent.
Dihydrochlorure de 2-(2-(azétidin-3-yloxy)éthyl)pyridine : Contient une liaison éther au lieu d'une liaison carbone-carbone directe.
Unicité
Le dihydrochlorure de 2-(2-(azétidin-3-yl)éthyl)pyridine est unique en raison de sa combinaison spécifique de cycles azétidine et pyridine, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour la recherche et les applications industrielles .
Propriétés
Formule moléculaire |
C10H16Cl2N2 |
|---|---|
Poids moléculaire |
235.15 g/mol |
Nom IUPAC |
2-[2-(azetidin-3-yl)ethyl]pyridine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c1-2-6-12-10(3-1)5-4-9-7-11-8-9;;/h1-3,6,9,11H,4-5,7-8H2;2*1H |
Clé InChI |
BMLPMPKWXSKBLB-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)CCC2=CC=CC=N2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3aR,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11756344.png)


![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756349.png)

![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756356.png)
![[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride](/img/structure/B11756362.png)

![[5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol](/img/structure/B11756376.png)
![Tert-butyl[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate](/img/structure/B11756389.png)
![tert-Butyl (R)-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B11756397.png)



